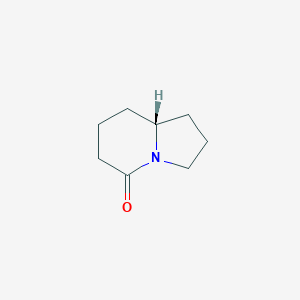

(R)-Hexahydroindolizin-5(1H)-one

Description

(R)-Hexahydroindolizin-5(1H)-one is a bicyclic heterocyclic compound featuring a fused indolizidine core with a ketone group at the 5-position. This compound is synthesized via stereospecific methods, such as SmI2-mediated reductive cyclization, as demonstrated in the preparation of (8R,8aR)-8-(tert-butyldimethylsilyloxy)hexahydroindolizin-5(1H)-one . The (R)-enantiomer is of particular interest in medicinal chemistry due to its structural resemblance to bioactive alkaloids and its adaptability for functionalization at multiple positions .

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |

InChI |

InChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2/t7-/m1/s1 |

InChI Key |

RDPDXQHZOLPNMZ-SSDOTTSWSA-N |

Isomeric SMILES |

C1C[C@@H]2CCCN2C(=O)C1 |

Canonical SMILES |

C1CC2CCCN2C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Hexahydroindolizin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. For example, the use of a Lewis acid such as boron trifluoride can promote the cyclization of a suitable precursor to form the indolizidine ring system.

Industrial Production Methods

Industrial production of ®-Hexahydroindolizin-5(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-Hexahydroindolizin-5(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols.

Substitution: The nitrogen atom in the indolizidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indolizidine ring.

Scientific Research Applications

®-Hexahydroindolizin-5(1H)-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.

Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-Hexahydroindolizin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

- Halogenated Derivatives : Bromophenyl (4h) and chlorophenyl (4i, 4a) substituents exhibit moderate yields (74–80%), likely due to steric and electronic effects during cyclization.

- Methoxy Substitution : Derivatives like 4d with methoxyphenyl groups show comparable yields (78%) but higher melting points (272–273°C), suggesting enhanced crystallinity from polar substituents .

- Heteroaromatic Functionalization : Pyridinyl and pyrazinyl groups at position 8a (e.g., 4a, 4k) improve synthetic versatility, enabling further derivatization .

Spectroscopic and Physical Property Trends

Infrared (IR) Spectroscopy:

- Ketone Stretching: All derivatives show strong C=O stretching vibrations near 1680–1700 cm⁻¹, consistent with the hexahydroindolizinone core .

- Hydroxybenzoyl Absorption : Compounds with 2-hydroxybenzoyl groups (e.g., 4h, 4i) exhibit broad O–H stretches at 3200–3400 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

- ¹H NMR :

- ¹³C NMR :

High-Resolution Mass Spectrometry (HRMS):

Stereochemical and Functional Implications

For example, tert-butyldimethylsilyloxy-protected derivatives (e.g., compound 8 in ) demonstrate the role of stereospecific SmI2-mediated reductions in accessing enantiopure intermediates.

Biological Activity

(R)-Hexahydroindolizin-5(1H)-one is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, highlighting its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

(R)-Hexahydroindolizin-5(1H)-one features a hexahydroindolizinone structure characterized by a saturated nitrogen-containing ring. Its unique stereochemistry plays a crucial role in its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of (R)-Hexahydroindolizin-5(1H)-one primarily stems from its ability to bind to specific enzymes and receptors, leading to modulation of their activity. Research indicates that it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The compound's interactions can affect various signal transduction pathways and metabolic processes, contributing to its pharmacological effects.

Anticancer Properties

Studies have demonstrated that (R)-Hexahydroindolizin-5(1H)-one exhibits potential anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested against breast cancer and leukemia cell lines, showing promising results in reducing cell viability.

Neuroprotective Effects

Research also suggests that (R)-Hexahydroindolizin-5(1H)-one may possess neuroprotective properties. It has been implicated in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .

Antimicrobial Activity

In addition to its anticancer and neuroprotective effects, (R)-Hexahydroindolizin-5(1H)-one has demonstrated antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in combating infections.

Case Studies

Several case studies have explored the biological activity of (R)-Hexahydroindolizin-5(1H)-one:

-

Anticancer Activity Study :

- Objective : To evaluate the anticancer effects of (R)-Hexahydroindolizin-5(1H)-one on breast cancer cells.

- Method : Cell viability assays were conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound.

- Results : Significant inhibition of cell proliferation was observed at higher concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects of (R)-Hexahydroindolizin-5(1H)-one in a model of oxidative stress.

- Method : Neuronal cell lines were exposed to oxidative stress conditions with and without treatment of the compound.

- Results : The treated cells showed reduced markers of oxidative damage compared to controls, indicating protective effects against neurotoxicity.

-

Antimicrobial Activity Assessment :

- Objective : To investigate the antimicrobial efficacy of (R)-Hexahydroindolizin-5(1H)-one against pathogenic bacteria.

- Method : Disc diffusion and minimum inhibitory concentration (MIC) tests were performed on selected bacterial strains.

- Results : The compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

Comparative Analysis

To further understand the uniqueness of (R)-Hexahydroindolizin-5(1H)-one, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Swainsonine | Indolizidine alkaloid | Known for potent enzyme inhibition |

| Castanospermine | Similar bicyclic structure | Exhibits distinct anti-cancer activities |

| Hexahydro-1H-quinolizin-4(6H)-one | Bicyclic structure | Different pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.